molecular formula C10H17NO4 B3110143 6-({[(Prop-2-en-1-yl)oxy]carbonyl}amino)hexanoic acid CAS No. 178481-32-8

6-({[(Prop-2-en-1-yl)oxy]carbonyl}amino)hexanoic acid

Cat. No. B3110143
CAS RN: 178481-32-8
M. Wt: 215.25 g/mol
InChI Key: JSBBHUZCMWGHPR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of PACCH involves the incorporation of a propargyl group into the lysine side chain. This modification allows for site-specific incorporation into recombinant proteins or the synthesis of chemical probes and tools for biological applications. The alkyne functionality makes it suitable for bioorthogonal reactions with azides .


Molecular Structure Analysis

The molecular formula of PACCH is C10H16N2O4 . It contains an amino acid backbone with an additional propargyl group attached to the lysine residue. The clickable alkyne moiety enables specific conjugation and labeling strategies in biological systems .


Chemical Reactions Analysis

PACCH’s unique feature lies in its alkyne group, which facilitates bioconjugation reactions. It can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling selective labeling and modification of proteins, peptides, and other biomolecules. Researchers use PACCH as a non-canonical amino acid for site-specific protein engineering .

Scientific Research Applications

Biochemical Reagents

This compound is listed as a biochemical reagent . Biochemical reagents are substances used in biochemical research and analysis. They play a crucial role in the development of new drugs and in the advancement of medical and biological research .

Amino Acid Derivative

The compound is an amino acid derivative, specifically a derivative of L-lysine . Amino acid derivatives have a wide range of applications in biochemistry, including protein synthesis, serving as precursors to enzymes, and functioning as neurotransmitters .

Enzymatic Production of 6-Oxohexanoic Acid

An enzymatic method has been developed for the production of 6-oxohexanoic acid from 6-aminohexanoic acid . This method uses an enzyme oxidizing ω-amino compounds from Phialemonium sp. AIU 274 . 6-Oxohexanoic acid is a promising candidate as a raw material for the synthesis of functionalized Poly(ε-caprolactone) (PCL) with tunable properties .

Synthesis of Functionalized Poly(ε-caprolactone) (PCL)

6-Oxohexanoic acid, which can be produced from 6-aminohexanoic acid, is a promising candidate as a raw material for the synthesis of functionalized PCLs with tunable properties . These functionalized PCLs exhibit tunable crystallinity, hydrophilicity, biodegradation, bioadhesion, and mechanical properties .

Green Chemistry

The compound could potentially be used in green chemistry applications. For instance, a green route has been reported for the production of 6-carbon polymer building blocks 6-hydroxyhexanoic acid, adipic acid, and ε-caprolactone from 1,6-hexanediol, a hydrogenation product of biobased 5-hydroxymethylfurfural .

Mechanism of Action

The mechanism of action for PACCH primarily involves its incorporation into proteins during translation. By replacing a natural lysine residue with PACCH, researchers can introduce specific chemical handles for subsequent functionalization. This allows for precise control over protein behavior, such as targeted labeling or crosslinking .

properties

IUPAC Name

6-(prop-2-enoxycarbonylamino)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-2-8-15-10(14)11-7-5-3-4-6-9(12)13/h2H,1,3-8H2,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBBHUZCMWGHPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60733948
Record name 6-({[(Prop-2-en-1-yl)oxy]carbonyl}amino)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60733948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-({[(Prop-2-en-1-yl)oxy]carbonyl}amino)hexanoic acid

CAS RN

178481-32-8
Record name 6-({[(Prop-2-en-1-yl)oxy]carbonyl}amino)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60733948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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